molecular formula C7H7BrO2S B182524 4-Bromophenyl methyl sulfone CAS No. 3466-32-8

4-Bromophenyl methyl sulfone

Cat. No. B182524
CAS RN: 3466-32-8
M. Wt: 235.1 g/mol
InChI Key: FJLFSYRGFJDJMQ-UHFFFAOYSA-N
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Description

4-Bromophenyl methyl sulfone, also known as 1-Bromo-4-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C7H7BrO2S . It has an average mass of 235.098 Da and a monoisotopic mass of 233.934998 Da .


Synthesis Analysis

4-Bromophenyl methyl sulfone can be synthesized from various reactions. For instance, it can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . It may also be used to synthesize biaryl methyl sulfones, 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, and 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) .


Molecular Structure Analysis

The molecular structure of 4-Bromophenyl methyl sulfone consists of a bromine atom attached to a phenyl ring, which is further connected to a methyl sulfone group . The InChI string for this compound is InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 .


Chemical Reactions Analysis

As mentioned earlier, 4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .


Physical And Chemical Properties Analysis

4-Bromophenyl methyl sulfone has a molecular weight of 235.10 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 348.6±34.0 °C at 760 mmHg, and a melting point of 103-107 °C . Its vapor pressure is 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

  • Biaryl Methyl Sulfones

    • Application : 4-Bromophenyl methyl sulfone is used in the synthesis of biaryl methyl sulfones .
    • Results : The outcome is the formation of biaryl methyl sulfones, though the yield and other specifics would depend on the exact conditions and reactants used .
  • 5-[[4-(Methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide

    • Application : This compound is synthesized using 4-Bromophenyl methyl sulfone .
    • Results : The resulting compound is 5-[[4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide .
  • 1-[4-(Methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)

    • Application : 4-Bromophenyl methyl sulfone is used in the synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole .
    • Results : The resulting compound is 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole .
  • DuP 697 Synthesis

    • Application : 4-Bromophenyl methyl sulfone is used in the synthesis of DuP 697 .
    • Method : The synthesis involves a reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .
    • Results : The resulting compound is DuP 697 .
  • N-Aryl Sulfonamide Synthesis

    • Application : 4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .
    • Method : The synthesis involves a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide .
    • Results : The resulting compound is an N-aryl sulfonamide .
  • Disproportionation Reaction

    • Application : 4-Bromophenyl methyl sulfone undergoes disproportionation with KOH in DMSO at room temperature .
    • Method : The reaction involves the use of KOH in DMSO at room temperature .
    • Results : The reaction yields methyl phenyl sulfone and dibromomethyl phenyl sulfone .
  • Synthesis of Biaryl Methyl Sulfones

    • Application : 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones .
    • Results : The outcome is the formation of biaryl methyl sulfones, though the yield and other specifics would depend on the exact conditions and reactants used .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Application : 4-Bromophenyl methyl sulfone can be used in the synthesis of certain food products, drugs, pesticides, or biocidal products .
    • Results : The results can vary greatly depending on the exact product being synthesized .

Safety And Hazards

4-Bromophenyl methyl sulfone is harmful if swallowed and can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, contact with skin and eyes, and ingestion . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

Future Directions

4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones, 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, and 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) . Its ability to undergo a coupling reaction with benzene sulfonamide suggests potential applications in the synthesis of N-aryl sulfonamides .

properties

IUPAC Name

1-bromo-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLFSYRGFJDJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188218
Record name 1-Bromo-4-(methylsulphonyl)benzene
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Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl methyl sulfone

CAS RN

3466-32-8
Record name 4-Bromophenyl methyl sulfone
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Record name 1-Bromo-4-(methylsulphonyl)benzene
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Record name 4-Bromophenyl methyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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